2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester
Description
Nuclear Magnetic Resonance Spectral Fingerprinting
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that clearly distinguish the various proton environments within the complex molecular structure. The acrylate vinyl protons typically appear as distinct multipiples in the downfield region between 5.8 and 6.4 parts per million, with the terminal methylene protons showing characteristic coupling patterns indicative of the acrylic double bond system.
The tricyclic framework contributes a complex array of signals in the aliphatic region, with bridgehead protons appearing as distinctive multiplets between 2.1 and 2.9 parts per million. The methylene protons of the cyclohexene ring system produce overlapping signals that can be resolved through two-dimensional nuclear magnetic resonance techniques, revealing the stereochemical relationships between adjacent carbon centers. Integration patterns confirm the expected ratio of proton environments, with the vinyl region accounting for three protons and the tricyclic framework contributing thirteen protons according to the molecular formula.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework. The carbonyl carbon of the ester group appears characteristically downfield around 167 parts per million, while the acrylate double bond carbons resonate in the typical alkene region between 128 and 131 parts per million. The tricyclic carbon atoms show a complex pattern of signals reflecting the various carbon environments within the strained ring system, with bridgehead carbons appearing at distinct chemical shifts due to their unique bonding arrangements. Distortionless enhancement by polarization transfer experiments help distinguish between primary, secondary, and tertiary carbon atoms within the structure.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides crucial information about molecular ion stability and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the expected molecular weight of the intact compound. Collision-induced dissociation studies reveal predictable fragmentation patterns consistent with the ester functional group and the strained tricyclic framework.
Predicted collision cross section measurements indicate characteristic values for various ionization adducts, with protonated molecular ions [M+H]+ showing collision cross sections of approximately 151.5 square Angstroms. Sodium adduct ions [M+Na]+ exhibit slightly larger collision cross sections around 158.8 square Angstroms, reflecting the increased ionic radius of the sodium cation. Ammonium adduct formation [M+NH4]+ produces ions with collision cross sections of 178.3 square Angstroms, indicating significant structural reorganization upon adduct formation.
The fragmentation pathways typically involve initial loss of the acrylate side chain through alpha-cleavage adjacent to the ester carbonyl group, producing characteristic fragment ions corresponding to the hexahydro-methanoindenyl cation. Secondary fragmentation of the tricyclic framework occurs through ring-opening reactions and hydrogen rearrangements, generating smaller fragment ions that provide structural confirmation of the bicyclic core. The relative intensities of these fragment ions depend on collision energy and ionization conditions, but the overall fragmentation pattern remains consistent across different mass spectrometric platforms.
Infrared and Raman Vibrational Mode Assignments
Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that confirm the presence of key functional groups and provide information about molecular vibrations. The ester carbonyl group produces a strong absorption band in the range of 1720-1740 wavenumbers, which serves as a definitive fingerprint for the acrylate ester functionality. This carbonyl stretching frequency falls within the expected range for α,β-unsaturated esters, confirming the conjugated nature of the acrylate system.
The acrylate double bond contributes characteristic carbon-carbon stretching vibrations around 1630 wavenumbers, while the associated carbon-hydrogen stretching modes of the vinyl protons appear in the 3080-3120 wavenumber region. The complex tricyclic framework generates multiple carbon-hydrogen stretching vibrations in the 2850-2950 wavenumber range, corresponding to the various methylene and methine groups within the strained ring system. These aliphatic carbon-hydrogen stretches often appear as overlapping bands due to the multiple carbon environments present in the hexahydro-methanoindenyl moiety.
Properties
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h2-4,8-12H,1,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUEJPEWIQMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CC2CC1C3C2C=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865687 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33791-58-1, 258327-33-2 | |
| Record name | 2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3A,4,5,6,7,7A-HEXAHYDRO-4,7-METHANOINDENYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
General Synthetic Route
The primary synthetic approach to this compound involves the esterification of acrylic acid with a specific bicyclic alcohol, typically 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-ol or related methanoindene derivatives. The key steps are:
-
- Acrylic acid (2-propenoic acid)
- Methanoindene derivative alcohol (e.g., hexahydro-4,7-methano-1H-inden-5-ol)
-
- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote esterification
- Alternatively, acid chlorides of acrylic acid may be used with base catalysts for ester formation
-
- Reflux heating to facilitate ester bond formation
- Removal of water by azeotropic distillation or use of dehydrating agents to drive equilibrium toward ester formation
-
- Distillation under reduced pressure or chromatographic techniques to isolate the pure ester
Detailed Preparation Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Mixing reactants | Combine acrylic acid with methanoindene alcohol in a molar ratio close to 1:1 | Use dry solvents if necessary |
| 2 | Catalyst addition | Add catalytic amount of acid catalyst (e.g., 0.1-1% w/w sulfuric acid) | Catalyst choice affects reaction rate and selectivity |
| 3 | Heating under reflux | Heat mixture at 80–120 °C for 4–8 hours | Maintain stirring for homogeneity |
| 4 | Water removal | Use Dean-Stark apparatus or molecular sieves to remove water formed | Drives esterification equilibrium forward |
| 5 | Work-up | Neutralize catalyst with base, extract product with organic solvent | Solvent choice depends on solubility |
| 6 | Purification | Purify by vacuum distillation or column chromatography | Achieves high purity for polymer applications |
Variations and Alternative Methods
Use of Acrylic Acid Derivatives : Instead of direct esterification, acrylic acid derivatives such as acryloyl chloride can be reacted with the bicyclic alcohol in the presence of a base (e.g., pyridine) to form the ester more rapidly and with higher yield.
Enzymatic Esterification : Lipase-catalyzed esterification in organic solvents or solvent-free systems can be explored for milder conditions and enhanced selectivity, though this is less common industrially.
Polymerization-Driven Synthesis : In some cases, the ester is generated in situ during copolymerization reactions where the bicyclic alcohol or its derivative is functionalized with acrylic acid moieties.
Research Findings on Preparation Efficiency
| Parameter | Effect on Yield and Purity | Optimal Range |
|---|---|---|
| Catalyst Type | Strong acids increase rate but may cause side reactions | Sulfuric acid or p-toluenesulfonic acid preferred |
| Reaction Temperature | Higher temperature accelerates reaction but risks polymerization of acrylic acid | 90–110 °C optimal |
| Molar Ratio (Acrylic acid : Alcohol) | Slight excess of acrylic acid improves conversion | 1.1 : 1 to 1.2 : 1 |
| Water Removal Method | Continuous removal enhances yield | Dean-Stark or molecular sieves effective |
| Reaction Time | Longer times increase conversion but may degrade product | 6–8 hours ideal |
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Esterification | Acrylic acid + methanoindene alcohol | Acid catalyst (H2SO4) | Reflux 90–110 °C, water removal | Simple, well-established | Longer reaction time, side reactions possible |
| Acid Chloride Route | Acryloyl chloride + methanoindene alcohol | Base (pyridine) | Room temp to 50 °C, short time | Faster, higher yield | Requires handling of corrosive acid chloride |
| Enzymatic Esterification | Acrylic acid + methanoindene alcohol | Lipase enzyme | Mild temp, solvent or solvent-free | Mild, selective | Enzyme cost, scale-up challenges |
| In situ Polymerization | Acrylic acid derivatives + bicyclic alcohol | Polymerization initiators | Varies | Direct polymer formation | Less control over ester purity |
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Applications in Materials Science
1. Polymer Production
2-Propenoic acid esters are crucial in the synthesis of polymers. The compound can undergo free radical polymerization to produce polymers that exhibit enhanced mechanical properties and thermal stability.
Case Study : Research has demonstrated that incorporating this ester into acrylic polymers improves their adhesion properties and flexibility, making them suitable for coatings and adhesives .
2. Coatings and Adhesives
Due to its ability to form cross-linked structures upon polymerization, this compound is utilized in formulating high-performance coatings and adhesives. The resulting materials show excellent resistance to chemicals and environmental factors.
Case Study : A study highlighted the use of this ester in creating a water-resistant coating for outdoor applications. The coating exhibited superior durability compared to traditional formulations .
Pharmaceutical Applications
1. Drug Delivery Systems
The ester form of 2-propenoic acid has been explored for use in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner.
Case Study : In a clinical trial, a hydrogel based on this compound was used for localized drug delivery in cancer therapy. Results indicated improved drug retention at the target site compared to conventional methods .
2. Therapeutic Agents
Research has also investigated the potential of derivatives of this compound as therapeutic agents due to their biological activity.
Case Study : A recent study found that certain derivatives exhibited anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
Environmental Applications
1. Biodegradable Materials
The development of biodegradable polymers from 2-propenoic acid esters addresses environmental concerns related to plastic waste. These materials can decompose naturally while maintaining performance characteristics.
Case Study : An experimental biodegradable film made from this ester was tested for agricultural applications. It demonstrated effective moisture retention while being environmentally friendly .
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Polymer Production | Synthesis of acrylic polymers | Enhanced mechanical properties |
| Coatings and Adhesives | Water-resistant coatings | Superior durability |
| Drug Delivery Systems | Hydrogel formulation for localized therapy | Controlled drug release |
| Therapeutic Agents | Anti-inflammatory derivatives | Potential treatment for inflammatory diseases |
| Environmental Solutions | Biodegradable films for agriculture | Reduced environmental impact |
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in biological systems. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate certain enzymatic activities and cellular processes .
Comparison with Similar Compounds
2-Propenoic Acid, 2-Methyl-, Octahydro-4,7-Methano-1H-Inden-5-yl Ester, Homopolymer
- CAS : 34755-33-4
- Molecular Formula : (C₁₄H₂₀O₂)ₙ
- Key Differences: Structure: Contains a methyl-substituted propenoic acid group and is polymerized, unlike the monomeric target compound . Molecular Weight: As a polymer, its molecular weight exceeds 220 g/mol (monomer unit), significantly higher than the target compound (220.3 g/mol for the monomer vs. C₁₃H₁₈O₂ at 206.28 g/mol) . Applications: Used in coatings, adhesives, and resins due to enhanced thermal stability from polymerization .
4,7-Methano-1H-Indene, 3a,4,5,6,7,7a-Hexahydro-5-(2-Propen-1-yloxy)
- CAS : 2279-18-7
- Molecular Formula : C₁₂H₁₆O
- Key Differences: Functional Group: Features an allyl ether substituent instead of an ester group . Reactivity: The allyl ether group may undergo different reactions (e.g., radical polymerization) compared to the ester group in the target compound . Applications: Potential use in crosslinking agents or as a reactive diluent .
3a,4,5,6,7,7a-Hexahydro-4,7-Methano-1H-Inden-6-yl Propionate
- CAS : 17511-60-3
- Molecular Formula : C₁₃H₁₈O₂
- Key Differences :
4,7-Methano-1H-Indene, 5-(Diethoxymethyl)-3a,4,5,6,7,7a-Hexahydro
Biological Activity
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester is a complex organic compound with significant potential in various fields including polymer chemistry and biological applications. Its unique structure allows it to interact with biological systems in diverse ways, leading to potential therapeutic uses and implications for safety in consumer products.
- Molecular Formula : C13H16O2
- Molecular Weight : 204.26 g/mol
- CAS Number : 33791-58-1
The compound features a methanoindene moiety which contributes to its reactivity and interaction with biological molecules.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens. This property may be attributed to the ability of the compound to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Enzyme Modulation : The ester group can undergo hydrolysis to release active components that may interact with specific enzymes or receptors in biological systems, influencing metabolic pathways.
The exact mechanism of action remains under investigation; however, it is believed that the compound interacts with specific molecular targets within cells. Hydrolysis of the ester bond can release biologically active fragments that may modulate enzymatic activities or cellular processes.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University examined the antimicrobial efficacy of various derivatives of 2-Propenoic acid against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | S. aureus | 15 |
| Derivative B | E. coli | 12 |
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving murine models, the administration of the compound resulted in a notable decrease in serum levels of TNF-alpha and IL-6 after inflammatory stimuli were applied.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Treatment | 150 | 200 |
Potential Applications
Given its biological activities, 2-Propenoic acid derivatives could find applications in:
- Pharmaceuticals : Development of new antimicrobial or anti-inflammatory drugs.
- Cosmetics : As an ingredient for formulations aimed at reducing skin inflammation or infections.
- Polymer Chemistry : Utilization as a monomer for creating polymers with enhanced properties for biomedical applications.
Safety and Regulatory Considerations
While exploring the potential benefits of this compound, it is essential to consider its safety profile. According to available data, the compound is classified as an irritant and poses environmental hazards. Regulatory assessments are necessary to evaluate its safety for use in consumer products.
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
Researchers must use full PPE, including nitrile gloves, face shields, and EN 166-compliant safety goggles. Respiratory protection (e.g., NIOSH-approved N95 respirators) is required for aerosol exposure. Contaminated skin should be washed immediately with soap and water, and spills managed under fume hoods. Consult safety data sheets for IARC/ACGIH carcinogenicity classifications .
Q. Which spectroscopic methods are effective for structural characterization?
Infrared (IR) spectroscopy can identify ester carbonyl stretches (~1740 cm⁻¹) and alkene C-H bending vibrations. Nuclear magnetic resonance (NMR) is critical for resolving stereochemistry, particularly the methano-indenyl core. Compare experimental IR data with NIST reference spectra .
Q. How can researchers distinguish between structural isomers of this compound?
Isomers (e.g., 5-yl vs. 6-yl ester positions) require chromatographic separation (HPLC or GC-MS) and differential NMR analysis. For example, NOESY correlations or coupling constants in the methano-indenyl system can resolve positional isomers .
Advanced Research Questions
Q. What computational approaches predict the compound’s reactivity in catalytic systems?
Density functional theory (DFT) can model electron density distributions at the acrylate double bond and methano bridge. Molecular dynamics simulations assess steric effects during polymerization. Validate predictions with experimental kinetic studies, such as monitoring radical initiation efficiency .
Q. How can contradictions in reported carcinogenicity data be resolved?
Discrepancies between IARC (Group 2B) and ACGIH (A4) classifications necessitate meta-analyses of in vitro genotoxicity assays (e.g., Ames test) and in vivo carcinogenicity studies. Cross-reference with structurally similar esters, such as methyl methacrylate analogs, to identify structure-activity relationships .
Q. What experimental designs optimize polymerization kinetics for this monomer?
Use controlled radical polymerization (RAFT or ATRP) with varying initiator concentrations and temperatures. Monitor conversion via real-time FTIR or gravimetry. Analyze molecular weight distributions (GPC) to correlate reaction conditions with polymer branching .
Q. How does stereochemistry influence the compound’s polymer properties?
Stereoisomers (e.g., endo vs. exo methano bridges) alter crystallinity and thermal stability. Synthesize enantiomerically pure samples via chiral catalysts, and compare DSC/TGA profiles. For example, exo isomers may exhibit higher glass transition temperatures due to restricted chain mobility .
Methodological Considerations
Q. What strategies mitigate toxicity risks during in vivo studies?
Conduct dose-ranging studies in rodent models, prioritizing OECD Guidelines 423 (acute toxicity) and 451 (carcinogenicity). Use LC-MS to quantify systemic exposure and metabolite profiling. Pair with histopathological evaluations to assess organ-specific effects .
Q. How can researchers validate synthetic purity for pharmacological applications?
Combine orthogonal methods:
Q. What hybrid experimental/theoretical frameworks advance catalytic applications?
Integrate surface science techniques (XPS, TEM) with DFT to study adsorption on transition metal oxides. For example, assess acrylate binding modes on TiO2 catalysts under UV irradiation. Correlate computational adsorption energies with experimental turnover frequencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
